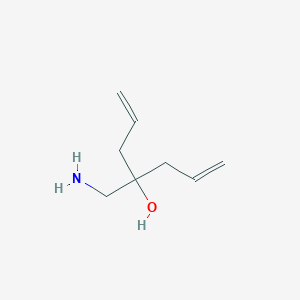

4-(Aminomethyl)hepta-1,6-dien-4-ol

Description

While extensive, dedicated research on 4-(Aminomethyl)hepta-1,6-dien-4-ol is not widely present in publicly available literature, its structural components suggest its utility as a valuable starting material in synthetic endeavors. It is commercially available, primarily for early-stage research and discovery. scbt.comamerigoscientific.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NO | scbt.com |

| Molecular Weight | 141.21 g/mol | scbt.com |

| CAS Number | 44866-40-2 | scbt.com |

| Physical Form | Solid | sigmaaldrich.com |

Table 2: Properties of this compound hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆ClNO | amerigoscientific.comsigmaaldrich.com |

| Molecular Weight | 177.67 g/mol | amerigoscientific.comsigmaaldrich.com |

| CAS Number | 1054481-55-8 | bldpharm.com |

Branched amino alcohol dienes are a class of organic compounds characterized by a hydroxyl group and an amino group attached to a branched carbon skeleton that also contains two carbon-carbon double bonds. This combination of functional groups within a single molecule makes them highly valuable as multifunctional building blocks in organic synthesis.

The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of chemical transformations. These groups can be protected and deprotected selectively, enabling chemists to carry out reactions at other parts of the molecule without interference. The diene functionality, typically two terminal double bonds, opens the door to a variety of powerful carbon-carbon bond-forming reactions. These include, but are not limited to, olefin metathesis, Diels-Alder reactions, and various cyclization strategies. The branched nature of the carbon scaffold provides access to three-dimensional molecular complexity, which is often a desirable feature in the synthesis of natural products and pharmacologically active compounds.

The development of synthetic methodologies for complex aliphatic amino alcohol scaffolds is a vibrant area of chemical research. These structural motifs are found in a vast array of biologically active natural products and pharmaceutical agents. Research in this area is largely focused on achieving high levels of stereocontrol, as the biological activity of these molecules is often highly dependent on their three-dimensional arrangement.

Key research trajectories include:

Asymmetric Synthesis: A major focus is the development of catalytic asymmetric methods to control the stereochemistry of the amino and alcohol functionalities. This includes diastereodivergent syntheses that can selectively produce either syn- or anti-β-amino alcohols from the same starting materials. researchgate.net

Scaffold Diversity: There is a significant effort to develop synthetic routes that allow for the creation of diverse molecular scaffolds from common starting materials. This "diversity-oriented synthesis" approach is crucial for the generation of compound libraries for drug discovery. acs.orgrsc.org

Natural Product Synthesis: The synthesis of complex natural products containing the aliphatic amino alcohol core serves as a driving force for the development of new synthetic methods. These total syntheses are often used to validate new reactions and strategies. researchgate.net

Functionalization of Amino Acids: The use of readily available amino acids as chiral starting materials for the synthesis of complex amino alcohols is a well-established and continually evolving strategy. rsc.orgnih.gov

The specific architecture of the this compound moiety presents both opportunities and challenges for synthetic chemists. The central quaternary carbon atom, bonded to a hydroxyl group, an aminomethyl group, and two allyl groups, is a key feature.

Architectural Features:

Quaternary Stereocenter: The central carbon atom is a prostereogenic center. The creation of a chiral quaternary center is a significant challenge in organic synthesis, and the development of methods to achieve this with high enantioselectivity is a sought-after goal.

Terminal Dienes: The two terminal double bonds are poised for ring-closing metathesis to form seven-membered rings, or for other cyclization reactions. The parent compound, hepta-1,6-dien-4-ol, has been used in Prins reactions to generate tetrahydropyran (B127337) scaffolds. researchgate.net

Primary Amine: The primary amino group provides a handle for the introduction of a wide variety of substituents or for the construction of nitrogen-containing heterocycles.

Synthetic Challenges:

Control of Stereochemistry: The primary challenge in the synthesis of derivatives of this compound is the control of the stereochemistry at the C4 position.

Chemoselectivity: The presence of multiple reactive sites (amine, alcohol, two alkenes) requires careful planning of synthetic routes to ensure that reactions occur at the desired position.

Steric Hindrance: The synthesis of α,α-disubstituted α-amino acids, which share the feature of a quaternary center adjacent to a nitrogen atom, is known to be challenging due to steric constraints. nih.gov This suggests that the synthesis of this compound itself and its subsequent reactions could be hampered by sterics.

An exploration of the synthetic pathways leading to this compound and structurally related compounds reveals a variety of strategic approaches. The construction of this molecule can be conceptually divided into two main phases: the formation of the core heptadiene framework and the subsequent introduction of the crucial aminomethyl group. This article delves into the specific methodologies employed in each of these synthetic stages.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)hepta-1,6-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-5-8(10,7-9)6-4-2/h3-4,10H,1-2,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMOMSZBBJYAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389705 | |

| Record name | 4-(aminomethyl)hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44866-40-2 | |

| Record name | 4-(aminomethyl)hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Potential of 4 Aminomethyl Hepta 1,6 Dien 4 Ol

Reactions Involving the Terminal Diene System

The 1,6-diene system in 4-(aminomethyl)hepta-1,6-dien-4-ol, while non-conjugated, presents sites for a variety of addition and rearrangement reactions. The presence of two terminal double bonds allows for a range of chemical transformations.

Cycloaddition Reactions, including Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, involving a conjugated diene and a dienophile. masterorganicchemistry.comwikipedia.orgsigmaaldrich.comorganic-chemistry.org While this compound is not a conjugated diene, it could potentially undergo isomerization to a conjugated form, such as hepta-1,3-dien-4-ol, which could then participate in Diels-Alder reactions. Such an isomerization would likely require specific catalytic conditions.

Should the conjugated isomer be formed, it would act as the 4π-electron component in a [4+2] cycloaddition. organic-chemistry.org The reaction's rate and efficiency would be influenced by the nature of the dienophile, with electron-withdrawing groups on the dienophile generally accelerating the reaction. organic-chemistry.org

Table 1: Examples of Potential Dienophiles for Diels-Alder Reactions

| Dienophile | Activating Group | Potential Product Type |

| Maleic anhydride | Anhydride | Bicyclic adduct |

| Acrylonitrile | Nitrile | Cyclohexene derivative |

| Methyl acrylate | Ester | Cyclohexene derivative |

| Benzoquinone | Quinone | Fused ring system |

It is important to note that the hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is also a possibility and a valuable method for synthesizing heterocyclic compounds. wikipedia.orgsigmaaldrich.comorganic-chemistry.org

Electrophilic and Nucleophilic Addition Reactions to Unsaturated Bonds

The double bonds in this compound are susceptible to both electrophilic and nucleophilic additions. Electrophiles are attracted to the electron-rich π systems of the alkenes. The regioselectivity of such additions would be a key consideration in synthetic applications.

Nucleophilic additions to the double bonds are also conceivable, particularly in the presence of activating groups or under specific catalytic conditions.

Oxidative Cleavage and Rearrangement Processes

The terminal double bonds can be cleaved through ozonolysis, a powerful oxidative cleavage reaction. youtube.com This process involves treating the alkene with ozone followed by a workup step, typically with a reducing agent like dimethyl sulfide (B99878) or zinc and acetic acid, to yield aldehydes or ketones. youtube.com In the case of this compound, oxidative cleavage of both double bonds would lead to the formation of formaldehyde (B43269) and a more complex multifunctional molecule.

Reactivity of the Tertiary Alcohol Functionality

The tertiary alcohol group in this compound is a significant site of reactivity, though it is sterically hindered.

Reactions at the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst or a coupling agent. The formation of a boronic ester derivative has also been noted in the literature for a related compound. nih.gov

Etherification, the formation of an ether, can be achieved under various conditions, for example, by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis).

Elimination Reactions

Tertiary alcohols are prone to elimination reactions (dehydration) under acidic conditions to form alkenes. masterorganicchemistry.com When this compound is treated with a strong acid like sulfuric acid or phosphoric acid, particularly with heating, the hydroxyl group can be protonated, forming a good leaving group (water). masterorganicchemistry.com Departure of the water molecule would generate a tertiary carbocation, which can then lose a proton from an adjacent carbon to form a new double bond, leading to a more conjugated system. masterorganicchemistry.com

Chemical Transformations of the Primary Amine Group

The primary amine group in this compound is a key handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amine readily allows for acylation and alkylation reactions. These transformations are fundamental in peptide synthesis, polymer chemistry, and the development of new bioactive compounds.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides is expected to proceed efficiently to form the corresponding amides. The general reactivity trend for acylation is well-established, and while specific data for this compound is not available, analogous reactions are plentiful in organic synthesis. For instance, the reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would likely yield N-( (4-hydroxy-4-(prop-1-en-2-yl)hept-6-en-1-yl)methyl)acetamide. The choice of acylating agent can be tailored to introduce a wide range of substituents, from simple alkyl and aryl groups to more complex moieties for specific applications.

| Acylating Agent | Expected Product | Potential Reaction Conditions |

| Acetyl chloride | N-((4-hydroxy-4-(prop-1-en-2-yl)hept-6-en-1-yl)methyl)acetamide | Triethylamine, Dichloromethane, 0 °C to rt |

| Benzoyl chloride | N-((4-hydroxy-4-(prop-1-en-2-yl)hept-6-en-1-yl)methyl)benzamide | Pyridine, rt |

| Acetic anhydride | N-((4-hydroxy-4-(prop-1-en-2-yl)hept-6-en-1-yl)methyl)acetamide | Neat or with a catalyst (e.g., DMAP), rt to 60 °C |

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging due to the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The product amine is often more nucleophilic than the starting amine, leading to a mixture of products. However, under carefully controlled conditions, such as using a large excess of the amine or employing specific methodologies like reductive amination, mono-alkylation can be achieved. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride (B1222165) or sodium triacetoxyborohydride), is a more controlled method for synthesizing secondary amines from primary amines.

| Alkylating Method | Reagents | Expected Product (Mono-alkylation) |

| Direct Alkylation | Methyl iodide (1 eq.) | 4-((methylamino)methyl)hepta-1,6-dien-4-ol |

| Reductive Amination | Formaldehyde, Sodium triacetoxyborohydride | 4-((methylamino)methyl)hepta-1,6-dien-4-ol |

| Reductive Amination | Acetone, Sodium cyanoborohydride | 4-((isopropylamino)methyl)hepta-1,6-dien-4-ol |

Derivatization for Ligand Design

The presence of a primary amine in conjunction with the tertiary alcohol and two alkene groups makes this compound an attractive scaffold for the design of novel polydentate ligands for coordination chemistry. The amine and alcohol functionalities can act as N- and O-donor atoms, respectively, while the alkene groups can be further functionalized to introduce additional donor sites or to tether the ligand to a solid support.

Derivatization of the primary amine is a key strategy in tuning the electronic and steric properties of the resulting ligand. For example, reaction with 2-pyridinecarboxaldehyde (B72084) followed by reduction would yield a ligand with a pyridyl-methylamine moiety, capable of forming stable chelate rings with various metal ions. Similarly, reaction with salicylaldehyde (B1680747) would introduce a phenolic hydroxyl group, creating a tridentate N,O,O-ligand. The terminal alkenes could also participate in coordination or be used in subsequent cross-coupling reactions to build more complex ligand architectures.

| Derivatization Reagent | Potential Ligand Structure | Coordination Sites |

| 2-Pyridinecarboxaldehyde (followed by reduction) | 4-(((pyridin-2-ylmethyl)amino)methyl)hepta-1,6-dien-4-ol | N(amine), N(pyridine), O(hydroxyl) |

| Salicylaldehyde (followed by reduction) | 2-(((4-hydroxy-4-(prop-1-en-2-yl)hept-6-en-1-yl)methylamino)methyl)phenol | N(amine), O(hydroxyl), O(phenol) |

| Acrylonitrile (Michael addition) | 3,3'-((((4-hydroxy-4-(prop-1-en-2-yl)hept-6-en-1-yl)methyl)azanediyl)bis(propane-3,1-diyl))bis(nitrile) | N(amine), O(hydroxyl), N(nitrile) x2 |

Multi-Functional Group Interconversions and Cascade Reactions

The coexistence of three distinct functional groups within this compound opens up possibilities for elegant and efficient multi-functional group interconversions and cascade reactions, where a single synthetic operation can lead to the formation of multiple new bonds and a significant increase in molecular complexity.

Chemo- and Regioselective Transformations

A key challenge and opportunity in the chemistry of polyfunctional molecules is achieving chemo- and regioselectivity. In the case of this compound, reactions can be directed towards a specific functional group by careful choice of reagents and reaction conditions.

For example, hydroboration-oxidation of the terminal alkenes would be expected to occur chemoselectively in the presence of the primary amine and tertiary alcohol, leading to the formation of a diol. The regioselectivity of this reaction would favor the anti-Markovnikov addition of the hydroxyl group to the terminal carbon of the double bond. Conversely, protection of the amine and alcohol groups would allow for a wider range of transformations to be performed on the alkene moieties.

The relative reactivity of the functional groups can be exploited to achieve selective transformations. For instance, the primary amine is generally more nucleophilic than the tertiary alcohol, allowing for selective acylation or alkylation at the nitrogen atom under appropriate conditions.

Intramolecular Cyclization Pathways

The strategic positioning of the functional groups in this compound makes it a prime candidate for various intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures.

One plausible pathway is an intramolecular aza-Michael addition. After conversion of one of the alkene moieties into an α,β-unsaturated carbonyl system (e.g., through oxidation of the corresponding alcohol formed by hydroboration-oxidation), the primary amine could undergo an intramolecular conjugate addition to form a nitrogen-containing heterocycle, such as a substituted piperidine.

Another intriguing possibility involves transition-metal-catalyzed intramolecular reactions. For example, a palladium-catalyzed intramolecular hydroamination could potentially lead to the formation of a cyclic amine. Similarly, ring-closing metathesis (RCM) using a Grubbs-type catalyst could be employed to form a seven-membered carbocycle, provided the amine and alcohol are suitably protected.

A particularly interesting prospect is the potential for cascade reactions initiated by one functional group that then involve the others. For instance, an intramolecular Pictet-Spengler-type reaction could be envisioned if the aminomethyl group were to react with a suitably placed aldehyde, which could be generated in situ from one of the alkene functionalities. This would lead to the formation of a complex polycyclic system in a single step.

The table below outlines some hypothetical intramolecular cyclization pathways.

| Reaction Type | Trigger | Potential Product |

| Intramolecular aza-Michael Addition | Oxidation of one alkene to an α,β-unsaturated carbonyl | Substituted piperidine |

| Intramolecular Hydroamination | Transition metal catalyst (e.g., Pd, Rh) | Substituted pyrrolidine (B122466) or piperidine |

| Ring-Closing Metathesis (RCM) | Grubbs catalyst (with protected amine/alcohol) | Seven-membered carbocycle |

Computational and Theoretical Investigations of 4 Aminomethyl Hepta 1,6 Dien 4 Ol Systems

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its most stable three-dimensional shape and the distribution of electrons. nih.gov

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the equilibrium geometry of a molecule, which corresponds to the minimum energy on its potential energy surface. acs.orgresearchgate.net This process, known as geometry optimization, calculates the most stable arrangement of atoms by systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

For 4-(Aminomethyl)hepta-1,6-dien-4-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to predict its preferred conformation. nih.govresearchgate.net The optimization would account for intramolecular interactions, such as potential hydrogen bonding between the hydroxyl (-OH) and amino (-NH2) groups, which can significantly influence the molecule's shape and stability. The output of such a study would be a set of optimized geometric parameters.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C4-O | ~1.43 Å |

| Bond Length | C4-C(aminomethyl) | ~1.54 Å |

| Bond Length | C=C (dienyl) | ~1.34 Å |

| Bond Angle | O-C4-C(aminomethyl) | ~109.5° |

| Dihedral Angle | H-O-C4-N | Variable (depends on H-bonding) |

Electronic Structure Analysis and Bonding Characteristics

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations are used to analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the nitrogen atom of the amino group and the π-systems of the double bonds. The LUMO would be expected to reside on the antibonding orbitals. Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov In this molecule, the oxygen and nitrogen atoms would show negative potential, making them sites for electrophilic attack, while the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential. nih.gov

Illustrative Data Table: Global Reactivity Descriptors (Note: This table illustrates typical reactivity descriptors derived from DFT calculations, based on general principles found in sources nih.gov and mdpi.com.)

| Descriptor | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | Higher values indicate stronger electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower values indicate stronger electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. nih.gov |

Mechanistic Studies of Reactions Involving Amino Alcohol Dienes

Theoretical calculations are invaluable for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and explaining observed outcomes like regioselectivity and stereoselectivity.

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). Computational chemists use methods like DFT to locate the geometry and energy of these transition states. acs.org By mapping the entire reaction pathway, including all intermediates and transition states, a detailed reaction mechanism can be elucidated. researchgate.net

For reactions involving amino alcohol dienes, such as cyclization or addition reactions, theoretical studies can distinguish between different possible mechanisms. For instance, in a potential intramolecular cyclization of this compound, calculations could determine whether the reaction proceeds through a stepwise or concerted pathway by locating the relevant transition states for each possibility. researchgate.netresearchgate.net The presence of both an amino and a hydroxyl group allows for complex pathways where these functional groups can act as internal nucleophiles or participate in hydrogen bonding to stabilize a transition state. acs.org

The energy difference between the reactants and the transition state is the activation energy or energy barrier. This barrier determines the rate of a reaction; a lower barrier corresponds to a faster reaction. DFT calculations provide the Gibbs free energies of reactants, transition states, and products, allowing for the quantitative determination of these barriers. acs.orgacs.org

In a reaction involving this compound, if multiple reaction pathways are possible, calculating the energy barriers for each allows for the prediction of the major product. The kinetically favored product will be the one formed via the pathway with the lowest energy barrier.

Many reactions involving chiral molecules like this compound can produce multiple stereoisomers. Computational studies are crucial for understanding and predicting stereoselectivity. dtu.dk This is achieved by modeling the transition states that lead to the different stereoisomeric products. The diastereomer or enantiomer formed preferentially is the one whose corresponding transition state is lower in energy. acs.orgacs.org

Theoretical models can explain the origins of stereocontrol. For example, in nucleophilic additions to aldehydes, Felkin-Anh and Cornforth transition state models are often invoked to explain the observed stereochemistry. diva-portal.org Computational studies can quantify the energy differences between these models for a specific reaction. For amino alcohol dienes, stereoselectivity can be influenced by intramolecular hydrogen bonding, where the hydroxyl or amino group directs an incoming reagent to a specific face of the molecule, an effect that can be explicitly modeled in transition state calculations. acs.org The diastereoconvergent synthesis of certain amino alcohols has been shown through mechanistic studies to be controlled by stereoelectronic effects in the transition state of a diva-portal.orgacs.org-sigmatropic rearrangement. rsc.org

Modeling of Ligand-Metal Interactions in Catalytic Systems (for derivatives)

Rational Design of Chiral Catalysts

Further research into this specific compound is required before a comprehensive and accurate article can be produced.

Advanced Applications in Complex Molecule Synthesis and Catalysis

4-(Aminomethyl)hepta-1,6-dien-4-ol as a Versatile Synthetic Building Block

The unique structure of this compound, which combines several reactive sites within a compact frame, makes it a promising, albeit underexplored, building block in organic synthesis.

The simultaneous presence of nucleophilic (amine), polar (hydroxyl), and unsaturated (alkene) groups provides multiple handles for chemical modification. This multifunctionality allows for the stepwise or orthogonal construction of complex molecular architectures.

Amine and Hydroxyl Group Functionalization: The primary amine can readily undergo acylation, alkylation, or arylation to introduce a wide variety of substituents. The tertiary hydroxyl group can be converted into ethers or esters, or potentially serve as a directing group in certain reactions.

Alkene Group Transformations: The two terminal vinyl groups are amenable to a vast range of transformations. They can participate in olefin metathesis to form larger ring systems, undergo hydroboration-oxidation to yield primary alcohols, or be subjected to dihydroxylation or epoxidation to add further functionality.

Palladium-Catalyzed Cross-Coupling: The vinyl groups could potentially engage in palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to form new carbon-carbon bonds, linking the scaffold to other organic fragments.

The combination of these potential transformations makes this compound a theoretically valuable starting material for creating diverse libraries of polyfunctionalized molecules for screening in drug discovery and materials science.

The dienyl structure of this compound suggests its potential use as a monomer or cross-linking agent in polymer chemistry.

Chain-Growth Polymerization: The two vinyl groups could participate in radical or transition-metal-catalyzed addition polymerization. The presence of two polymerizable groups per molecule could lead to the formation of cross-linked polymer networks with potentially high thermal stability and mechanical strength.

Step-Growth Polymerization: The amine and hydroxyl functionalities allow for incorporation into polymers like polyamides, polyurethanes, or polyesters through condensation reactions with appropriate co-monomers (e.g., diacids, diisocyanates).

Functional Polymers: The amine and hydroxyl groups, if left unreacted during polymerization of the vinyl groups, would be appended to the polymer backbone. These functional groups could be used for post-polymerization modification, allowing for the attachment of other molecules or for altering the polymer's properties, such as solubility or adhesion.

Design and Catalytic Applications of Derivatives as Chiral Ligands

The core structure of this compound is chiral, as the C4 carbon is a quaternary stereocenter. This makes it an attractive, though hypothetical, scaffold for the development of new chiral ligands for asymmetric catalysis. youtube.com

For a molecule to function as a ligand, it must possess atoms with lone pairs of electrons capable of coordinating to a metal center. While the nitrogen and oxygen atoms in the parent compound can coordinate to metals, more effective ligands are typically synthesized through further derivatization.

By modifying the aminomethyl group with phosphine (B1218219) or other coordinating moieties, it is conceivable to create bidentate or tridentate ligands. For instance, reaction with two equivalents of diphenylphosphine (B32561) oxide followed by reduction would yield a P,N,O-tridentate ligand. The fixed stereochemistry of the central carbon would place these coordinating groups in a specific three-dimensional arrangement, creating a chiral environment around a complexed metal atom. This is the fundamental principle behind the design of chiral ligands used to control the stereochemical outcome of a catalytic reaction. nih.gov

Table 1: Potential Ligand Architectures from this compound

| Ligand Type | Potential Synthesis Route | Coordinating Atoms |

| Bidentate (P,N) | Reaction of the amine with chlorodiphenylphosphine | Phosphorus, Nitrogen |

| Bidentate (N,O) | Direct complexation of the parent compound | Nitrogen, Oxygen |

| Tridentate (P,N,P) | N-alkylation with two phosphine-containing arms | Phosphorus, Nitrogen |

This table presents hypothetical derivatives for illustrative purposes.

Chiral ligands are crucial for enantioselective catalysis, where a catalyst directs a reaction to preferentially form one of two mirror-image products (enantiomers). youtube.com Derivatives of this compound, acting as chiral ligands in complex with metals like rhodium, palladium, or copper, could theoretically be applied to a range of important enantioselective transformations.

Enantioselective Diels-Alder Reaction: A complex of a Lewis acidic metal with a chiral ligand derived from this scaffold could coordinate to a dienophile, activating it for reaction and blocking one face from the approaching diene. This would result in the formation of a cycloadduct with high enantiomeric excess. mdpi.com

Enantioselective Carbonyl Additions: The addition of nucleophiles (e.g., organozincs, Grignard reagents) to aldehydes or ketones is a fundamental C-C bond-forming reaction. A chiral catalyst based on this scaffold could differentiate between the two faces of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol.

Diastereoselective reactions produce one diastereomer of a product over another. If the chiral this compound scaffold is itself incorporated into a larger molecule, its inherent stereochemistry can influence the outcome of subsequent reactions at other sites within the molecule. This process, known as substrate-controlled diastereoselection, is a powerful strategy in the synthesis of complex molecules like natural products. For example, the stereocenter could direct the approach of a reagent to one of the vinyl groups, leading to a diastereoselective epoxidation or dihydroxylation.

Transition Metal Complexation and Investigation of Catalytic Activity

The presence of both an amino group and a hydroxyl group in this compound makes it a potential bidentate ligand for transition metals. The nitrogen of the primary amine and the oxygen of the tertiary alcohol can coordinate to a metal center, forming a stable chelate ring. The two vinyl groups offer additional sites for coordination or can be involved in catalytic transformations.

While no specific studies on the transition metal complexes of this compound have been reported, the coordination chemistry of other amino alcohols with transition metals is well-established. sigmaaldrich.com These complexes have found applications in various catalytic processes. For instance, iridium complexes with electronically variable substituents on the ligand have been studied for their catalytic selectivity in the conversion of alcohols. researchgate.net Similarly, transition metal complexes of 4-aminoantipyrine (B1666024) derivatives have been synthesized and investigated for their antimicrobial activities. nih.gov

The potential of this compound as a ligand in catalysis is significant. The chirality at the C4 position could be exploited in asymmetric catalysis. Furthermore, the vinyl groups could participate in olefin metathesis, hydrogenation, or hydroformylation reactions, either as part of the ligand framework or as a substrate tethered to the catalyst.

Table 1: Potential Catalytic Applications of this compound-Metal Complexes

| Catalytic Reaction | Potential Role of the Ligand | Metal Center Examples |

| Asymmetric Hydrogenation | Chiral ligand inducing enantioselectivity | Rh, Ru, Ir |

| Olefin Metathesis | Ligand framework or tethered substrate | Ru, Mo, W |

| Hydroformylation | Directing group and ligand | Co, Rh |

| C-H Activation | Directing group | Pd, Rh, Ir |

This table is speculative and based on the applications of structurally related amino alcohol ligands, as no direct research on this compound has been found.

Role in Biomimetic Synthesis Approaches (for related structural motifs)

Biomimetic synthesis aims to mimic nature's strategies for constructing complex molecules. The structure of this compound, with its dienol system and an amino group, makes it a potential precursor for biomimetic cyclization reactions to form nitrogen-containing heterocyclic compounds, such as alkaloids.

The amino group can act as an internal nucleophile, initiating a cyclization cascade by attacking one of the double bonds, potentially activated by an acid or a metal catalyst. This type of intramolecular cyclization is a common strategy in the biosynthesis of many natural products. beilstein-journals.orgnih.gov For example, aza-Prins cyclizations, where an iminium ion formed from an amine is trapped by an alkene, have been used in the total synthesis of alkaloids like (−)-dihydrolycopodine and (−)-lycopodine. nih.gov

Although no specific examples of biomimetic synthesis utilizing this compound are documented, its structure is analogous to substrates that undergo such transformations. The stereochemistry of the tertiary alcohol could influence the stereochemical outcome of the cyclization, providing a route to enantiomerically enriched products.

Table 2: Potential Biomimetic Cyclization Products from this compound Derivatives

| Cyclization Type | Potential Product Scaffold | Activating Agent |

| Aza-Prins Cyclization | Piperidine or Pyrrolidine (B122466) rings | Brønsted or Lewis Acid |

| Mannich-type Cyclization | Substituted Piperidines | Acid or Base |

| Oxidative Cyclization | Fused N-heterocycles | Oxidizing agent |

This table presents hypothetical applications based on established biomimetic strategies with similar functionalized dienes, as direct studies on this compound are not available.

Future Research Directions and Unexplored Potential of 4 Aminomethyl Hepta 1,6 Dien 4 Ol

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The future of 4-(aminomethyl)hepta-1,6-dien-4-ol in widespread applications hinges on the development of efficient, sustainable, and scalable synthetic methodologies. Current production methods, often sufficient for laboratory-scale research, may not be economically or environmentally viable for industrial-scale manufacturing. Future research will likely prioritize the following areas:

Biocatalysis and Enzymatic Synthesis: The use of enzymes could offer a highly selective and environmentally benign route to this compound. Researchers will likely investigate enzymes capable of performing key bond-forming reactions, such as carbon-carbon and carbon-nitrogen bond formations, under mild conditions. This approach would minimize the use of harsh reagents and reduce waste generation.

Flow Chemistry and Continuous Manufacturing: Transitioning from batch to continuous flow processes can significantly improve efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity. The development of a continuous synthesis for this compound would be a major step towards its commercial viability.

Renewable Feedstocks: A key aspect of sustainable synthesis is the use of renewable starting materials. Future research will explore pathways to synthesize this compound from biomass-derived feedstocks, moving away from traditional petrochemical sources.

Exploration of Undiscovered Reactivity Modes and Synthetic Transformations

The unique structure of this compound, featuring a tertiary alcohol, a primary amine, and two terminal alkene groups, suggests a rich and largely unexplored reactivity profile. Future investigations will aim to unlock new synthetic transformations:

Intramolecular Cyclization Reactions: The presence of multiple reactive sites within the same molecule opens up possibilities for complex intramolecular cyclization reactions. These could lead to the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.

Tandem and Cascade Reactions: The diene and amino alcohol functionalities can be exploited in tandem or cascade reactions to build molecular complexity in a single step. This atom-economical approach is highly desirable in modern organic synthesis.

Polymerization and Material Science: The terminal alkenes are ideal handles for polymerization reactions. Research into the polymerization of this compound could lead to the development of novel functional polymers with unique properties, such as enhanced thermal stability or tailored surface characteristics.

Advanced Computational Modeling for Predictive Synthesis and Catalyst Design

Computational chemistry will play a pivotal role in accelerating the discovery and optimization of synthetic routes and applications for this compound.

Predictive Synthesis: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict reaction outcomes, and identify the most promising synthetic strategies before they are attempted in the lab. This in silico approach can save significant time and resources.

Catalyst Design: For catalytic applications, computational modeling can aid in the design of highly efficient and selective catalysts. By understanding the interactions between the substrate, this compound, and the catalyst at a molecular level, researchers can rationally design catalysts with improved performance.

| Computational Tool | Application in this compound Research |

| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting spectroscopic properties |

| Molecular Dynamics (MD) | Simulating conformational changes and interactions in solution |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzyme-catalyzed reactions involving the compound |

Expansion of Catalytic Applications beyond Current Scope

The inherent functionalities of this compound make it a promising candidate as a ligand in catalysis. While its use is still in its infancy, future research is expected to broaden its applications significantly.

Asymmetric Catalysis: The chiral nature of this compound, once resolved into its enantiomers, can be exploited in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Multimetallic Catalysis: The ability of the molecule to chelate multiple metal centers could lead to the development of novel multimetallic catalysts with unique reactivity, potentially enabling challenging chemical transformations.

Supported Catalysis: Immobilizing this compound or its metal complexes onto solid supports can lead to heterogeneous catalysts that are easily separable and recyclable, contributing to more sustainable chemical processes.

Q & A

Q. What are the recommended synthetic routes for 4-(Aminomethyl)hepta-1,6-dien-4-ol, and how can experimental parameters be optimized?

Answer:

- Synthetic Pathways : A common approach involves reductive amination of hepta-1,6-dien-4-one with ammonia or methylamine derivatives under controlled pH and temperature (e.g., NaBH₄ in methanol at 0–15°C) . Alternative routes include Friedel-Crafts acylation of dienol intermediates with aminomethylating agents .

- Optimization : Key parameters include solvent polarity (methanol/DMF), reaction time (overnight for intermediates), and stoichiometric ratios (e.g., 1:2 ketone-to-amine). Monitor progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can the physicochemical properties of this compound be systematically characterized?

Answer:

- Spectroscopy : Use ¹H/¹³C NMR to confirm structure (e.g., δ 5.2–5.8 ppm for conjugated dienes, δ 3.2–3.5 ppm for aminomethyl protons) . IR spectroscopy can identify hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) groups .

- Chromatography : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–260 nm. Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺ ~158–162 g/mol) .

Q. What experimental strategies minimize side reactions during the synthesis of unsaturated aminomethyl alcohols?

Answer:

- Control of Conjugation : Stabilize the diene system by avoiding strong acids/bases that promote isomerization. Use inert atmospheres (N₂/Ar) to prevent oxidation of the allylic amine .

- Temperature : Maintain reactions below 20°C to suppress polymerization of dienes. For reduction steps, employ ice baths to limit over-reduction of carbonyl groups .

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (GHS Category 2A/1) . Use fume hoods to avoid inhalation of vapors (P261, P280) .

- Waste Disposal : Collect contaminated solvents in halogen-free containers and neutralize amine residues with dilute HCl before disposal (P273, P501) .

Advanced Research Questions

Q. How can computational modeling guide the stereoselective synthesis of this compound?

Answer:

- DFT Calculations : Predict thermodynamic stability of stereoisomers using Gaussian or ORCA software. Focus on dihedral angles (C4–C5–C6–C7) and hydrogen bonding between hydroxyl and amine groups .

- Catalyst Design : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) via docking simulations to enhance enantiomeric excess (ee >90%) in asymmetric reductions .

Q. What analytical methods resolve contradictions in reported reaction yields for similar aminomethyl dienols?

Answer:

- Reproducibility Checks : Repeat experiments under standardized conditions (solvent purity, humidity control). Compare yields using ANOVA to identify outliers .

- In Situ Monitoring : Employ ReactIR or PAT tools to track intermediate formation and identify side reactions (e.g., Michael additions) that reduce yield .

Q. How does the stability of this compound vary under different storage conditions?

Answer:

- Degradation Studies : Store samples in amber vials at –20°C, 4°C, and 25°C. Analyze via accelerated stability testing (40°C/75% RH for 4 weeks) and quantify decomposition products (e.g., oxidized amines) via LC-MS .

- Stabilizers : Add antioxidants (BHT, 0.1% w/v) or chelating agents (EDTA) to aqueous solutions to prevent radical-mediated degradation .

Q. What green chemistry principles can improve the sustainability of synthesizing this compound?

Answer:

Q. How can this compound be functionalized for applications in medicinal chemistry?

Answer:

- Derivatization : Introduce bioisosteres (e.g., replacing hydroxyl with trifluoromethyl) via Mitsunobu reactions. Screen analogs for antibacterial/antifungal activity using microdilution assays .

- Conjugation : Link to peptide carriers via EDC/NHS coupling to enhance bioavailability .

Q. What validation criteria ensure experimental reproducibility in multidisciplinary studies involving this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.